2-Chloronicotinoyl chloride

Overview

Description

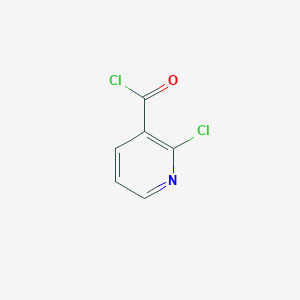

2-Chloronicotinoyl chloride (CAS 49609-84-9) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol . It is synthesized via the reaction of 2-chloronicotinic acid with thionyl chloride (SOCl₂) in the presence of catalytic DMF, followed by vacuum distillation for purification . Key physical properties include:

- Melting point: 38–42°C

- Boiling point: 62°C (under reduced pressure)

- IR spectral peaks: Characteristic C=O and C-Cl stretching vibrations .

This compound is widely used as an intermediate in pharmaceuticals (e.g., nevirapine synthesis ), agrochemicals (e.g., antifungal agents ), and heterocyclic chemistry (e.g., quinazolinone derivatives ). Its stability allows isolation and characterization, unlike many pyridine acid chlorides .

Preparation Methods

Synthesis from Chloronicotinic Acid

Oxalyl Chloride-Mediated Chlorination

The RSC-developed method reacts chloronicotinic acid with oxalyl chloride () in dichloromethane, catalyzed by DMF :

5\text{H}3\text{NCOOH} + (\text{COCl})2 \xrightarrow{\text{DMF}} \text{ClC}5\text{H}3\text{NCOCl} + \text{CO}2 + \text{HCl}

Conditions :

-

Stoichiometry : 2:1 oxalyl chloride to acid.

-

Temperature : Room temperature (20–25°C) with 2-hour stirring.

-

Workup : Evaporation under reduced pressure yields 85–90% pure product without chromatography.

This method avoids metal catalysts and high temperatures, making it ideal for small-scale synthesis .

Comparative Analysis of Methods

Industrial vs. Laboratory Suitability

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

- 2-Chloronicotinoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

-

Hydrolysis:

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used in the synthesis of this compound from 2-chloronicotinic acid.

Major Products:

Scientific Research Applications

Synthesis of 2-Chloronicotinoyl Chloride

The synthesis of this compound typically involves the chlorination of nicotinoyl chloride or related compounds. Various methods have been documented, including:

- Chlorination Reactions : Utilizing reagents such as thionyl chloride or phosphorus pentachloride in the presence of solvents like dichloroethane.

- Patented Methods : A notable patent (CN101671298B) describes a specific method for synthesizing this compound, emphasizing its utility in chemical industries and pesticide development .

Chemical Properties and Reactivity

This compound exhibits unique reactivity due to the presence of both a carbonyl group and a chlorine atom on the pyridine ring. This structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, making it a versatile building block for synthesizing more complex molecules.

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions with alkylzinc reagents to form ketones, although some studies indicate limitations with certain reaction conditions .

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Some key applications include:

- Synthesis of Anticancer Agents : Research has demonstrated its role in synthesizing novel hydrazine derivatives that exhibit anticancer properties .

- Development of Antimicrobial Agents : The compound has been explored for its potential in creating new antimicrobial agents through modifications that enhance biological activity.

Case Study: Anticancer Compounds

A study involving the reaction of this compound with 3-nitrophenylhydrazine led to the formation of several isomeric products. These products were characterized using single-crystal X-ray diffraction, highlighting their structural diversity and potential biological activities .

Applications in Agrochemicals

In agrochemical applications, this compound is utilized primarily as a precursor for developing pesticides and herbicides. Its chlorinated structure enhances the efficacy and stability of these compounds.

- Pesticide Development : The compound's ability to form stable intermediates makes it suitable for synthesizing pesticides that target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-chloronicotinoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinoyl Chloride (Pyridine-3-carbonyl chloride)

- Molecular formula: C₆H₄ClNO

- Molecular weight : 141.56 g/mol

- Synthesis : Reacting nicotinic acid with SOCl₂ under heating .

- Physical properties: Boiling point: 45°C (under vacuum) Melting point: Not reported in isolated form .

- Reactivity: Less stable than 2-chloronicotinoyl chloride; often used in situ without purification .

- Applications: Limited to simpler acylation reactions due to instability.

Key Difference: The chlorine substituent at the 2-position in this compound enhances its stability and electronic effects, enabling its use in multi-step syntheses .

3,5-Dichlorobenzoyl Chloride

- Molecular formula : C₇H₃Cl₂OCl (C₇H₃Cl₃O)

- Molecular weight : 209.46 g/mol

- Synthesis : Derived from 3,5-dichlorobenzoic acid and SOCl₂.

- Physical properties: Boiling point: Not explicitly reported; typically higher than nicotinoyl chlorides due to aromatic bulk.

- Reactivity : High electrophilicity due to electron-withdrawing Cl substituents, but lacks the heterocyclic nitrogen of pyridine derivatives.

- Applications : Used in peptide coupling and polymer chemistry.

Key Difference : The benzene ring in 3,5-dichlorobenzoyl chloride lacks the pyridine nitrogen , reducing its ability to participate in coordination or hydrogen-bonding interactions critical in drug design .

2-(4-Chlorophenoxy)nicotinoyl Chloride

- Molecular formula: C₁₂H₈Cl₂NO₂

- Molecular weight : 277.10 g/mol (estimated)

- Synthesis: Functionalization of this compound with 4-chlorophenol .

- Reactivity: The phenoxy group introduces steric hindrance and alters electronic properties compared to unsubstituted analogs.

- Applications : Explored in herbicide and pesticide development.

Key Difference: The phenoxy substituent broadens applications in agrochemistry but complicates synthesis due to multi-step functionalization .

Comparative Data Table

Reactivity and Stability

- This compound: Exhibits moderate stability, allowing distillation and storage, but degrades under prolonged exposure to moisture or heat . Its electron-deficient pyridine ring enhances reactivity in nucleophilic substitutions .

- Nicotinoyl Chloride: Highly moisture-sensitive; typically used in situ without isolation .

- 3,5-Dichlorobenzoyl Chloride : More hydrolytically stable than pyridine derivatives due to the absence of a heterocyclic nitrogen .

Biological Activity

2-Chloronicotinoyl chloride (C6H3Cl2NO) is an important chemical compound in organic synthesis, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and applications based on various research findings.

This compound is a derivative of chloronicotinic acid, characterized by its reactive acyl chloride functional group. It is primarily utilized as an intermediate in the synthesis of various bioactive compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with thionyl chloride. The general reaction can be represented as follows:

This method has been documented to yield high purity products when optimized under controlled conditions, such as temperature and solvent choice .

Antiviral Activity

Research indicates that this compound and its derivatives exhibit significant antiviral properties. For instance, studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that modifications to the chloronicotinoyl structure can enhance activity against HIV-1 reverse transcriptase. A related compound demonstrated an IC50 value of 350 nM against HIV-1 RT, highlighting the potential for chloronicotinoyl derivatives in antiviral drug development .

Anticancer Properties

Recent studies have explored the anticancer potential of 2-chloronicotinoyl derivatives. For example, compounds synthesized from this compound were tested for their ability to inhibit cancer cell proliferation. One study reported that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Case Study 1: Synthesis and Antiviral Testing

In a study conducted by de Souza et al., this compound was reacted with various amines to produce a series of novel compounds. These compounds were then tested for their antiviral activity against HIV-1. The results indicated that some derivatives showed promising inhibitory effects, paving the way for further development into therapeutic agents .

Case Study 2: Anticancer Evaluation

A separate investigation focused on the synthesis of isomeric forms of 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines from this compound. These compounds were evaluated for their anticancer properties, revealing significant differences in activity based on structural variations. The study concluded that specific substitutions could enhance biological activity, suggesting a structure-activity relationship (SAR) worth exploring further .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing derivatives of 2-Chloronicotinoyl Chloride?

- Methodology : A common approach involves refluxing this compound with nucleophiles (e.g., amines or hydrazines) in anhydrous solvents like tetrahydrofuran (THF) or 1,4-dioxane. For example, reacting it with 4-pyridinylhydrazine in THF with excess triethylamine (Et3N) at reflux for 6 hours yields intermediates, followed by purification via column chromatography (hexane/ethyl acetate eluent) .

- Key Considerations : Ensure inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Monitor reaction progress using TLC or HPLC.

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : Store in a cool, dry place (<25°C) in tightly sealed containers. Avoid contact with moisture to prevent hydrolysis to 2-chloronicotinic acid .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

Q. How should researchers characterize this compound and its derivatives?

- Methodology :

- Spectroscopy : Use <sup>1</sup>H/ <sup>13</sup>C NMR to confirm structure and purity. For example, carbonyl (C=O) signals appear at ~170 ppm in <sup>13</sup>C NMR .

- Chromatography : Employ TLC (silica gel, hexane/ethyl acetate) or HPLC with UV detection.

- Elemental Analysis : Verify Cl content via combustion analysis or X-ray crystallography for unambiguous structural confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses (e.g., Nevirapine intermediates)?

- Methodology :

- Solvent Selection : Use high-boiling solvents (e.g., xylene) for cyclization steps (e.g., reaction with cyclopropylamine at 110°C). This minimizes side reactions and enhances thermal stability .

- Catalysis : Explore Rh/C-catalyzed hydrogenation for precursor synthesis (e.g., reducing nitro groups to amines) to improve selectivity .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of this compound to amines) and monitor reaction kinetics via in-situ FTIR .

Q. What analytical strategies resolve discrepancies in reported reaction outcomes (e.g., variable purity or by-products)?

- Methodology :

- By-Product Identification : Use LC-MS or GC-MS to detect impurities (e.g., hydrolyzed products like 2-chloronicotinic acid).

- Purity Assessment : Compare melting points (reported: 38–39°C) and DSC profiles to identify polymorphic forms .

- Reproducibility : Document detailed protocols (solvent grade, catalyst batch) as per NIH guidelines to mitigate variability .

Q. How does this compound participate in hydrogen-bonding networks in crystal structures?

- Methodology :

- X-ray Crystallography : Analyze intermolecular interactions (e.g., C=O···H–N bonds) in derivatives. For example, in nicotinic acid crown ethers, the chloride moiety forms halogen bonds with adjacent molecules .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrostatic potentials and optimize crystal packing .

Q. What are the challenges in scaling up reactions involving this compound for preclinical studies?

- Methodology :

- Process Safety : Conduct calorimetry (e.g., ARC) to assess exothermic risks during large-scale reactions.

- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) or continuous flow systems .

- Regulatory Compliance : Ensure waste disposal adheres to EPA guidelines for chlorinated organics .

Properties

IUPAC Name |

2-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTRRIFWCJEMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379089 | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49609-84-9 | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49609-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.